molecular formula C15H16ClN3O B6898249 4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one

4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one

Cat. No.: B6898249
M. Wt: 289.76 g/mol
InChI Key: GCXDZYWWPQZQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one is a quinoline derivative known for its diverse biological activities. Quinoline derivatives are widely recognized for their applications in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one typically involves the nucleophilic substitution of 5-chloroquinoline with a suitable amine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Scientific Research Applications

4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential anticancer activity.

    Industry: Utilized in the development of dyes and catalysts.

Mechanism of Action

The mechanism of action of 4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one involves the inhibition of DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. This leads to rapid bacterial cell death. The compound also interacts with various molecular targets, including enzymes and receptors involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

4-[(5-chloroquinolin-8-yl)methylamino]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-19-9-11(7-14(19)20)18-8-10-4-5-13(16)12-3-2-6-17-15(10)12/h2-6,11,18H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXDZYWWPQZQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NCC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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